molecular formula C11H22N2O B6618925 1-(4-methoxycyclohexyl)piperazine CAS No. 889213-65-4

1-(4-methoxycyclohexyl)piperazine

Cat. No. B6618925
CAS RN: 889213-65-4
M. Wt: 198.31 g/mol
InChI Key: WOKKNFFPTWTAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxycyclohexyl)piperazine (MCP) is a cyclic compound with a piperazine ring as its central core. It is a synthetic compound that is widely used in biochemical and pharmacological research. MCP has been found to have a wide range of applications in the scientific community, including as an agonist and antagonist in receptor binding studies, as an inhibitor of enzymes, and as a substrate for metabolic studies. Furthermore, it has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds on living organisms.

Scientific Research Applications

1-(4-methoxycyclohexyl)piperazine has been used in a wide range of scientific research applications. For example, it has been used as an agonist or antagonist in receptor binding studies, as an inhibitor of enzymes, and as a substrate for metabolic studies. Additionally, it has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds on living organisms.

Mechanism of Action

1-(4-methoxycyclohexyl)piperazine is believed to act as an agonist or antagonist at various receptors in the body, depending on the concentration and the specific receptor in question. For example, it has been found to act as an agonist at the 5-HT3 receptor, an antagonist at the 5-HT2A receptor, and an agonist at the D2 receptor. Additionally, it has been found to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
1-(4-methoxycyclohexyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been found to act as an agonist or antagonist at various receptors, depending on the concentration and the specific receptor in question. Additionally, it has been found to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. Furthermore, it has been found to have an effect on the metabolism of certain compounds, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

1-(4-methoxycyclohexyl)piperazine has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively safe compound and has low toxicity. However, there are some limitations to the use of 1-(4-methoxycyclohexyl)piperazine in laboratory experiments. For example, it has a relatively short half-life, which may limit its use in certain experiments. Additionally, it is not a very potent compound, which may limit its use in certain experiments.

Future Directions

The use of 1-(4-methoxycyclohexyl)piperazine in scientific research is still in its infancy, and there are many potential future directions for its use. For example, it could be used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds on living organisms. Additionally, it could be used to investigate the effects of various compounds on the metabolism of certain compounds, such as dopamine and serotonin. Furthermore, it could be used to investigate the effects of various compounds on the immune system, as well as to investigate the effects of various compounds on the development and progression of various diseases. Finally, it could be used to investigate the effects of various compounds on the development and progression of various types of cancer.

Synthesis Methods

1-(4-methoxycyclohexyl)piperazine can be synthesized in several ways, including from 4-methoxycyclohexylamine and piperazine, or from 4-methoxycyclohexanol and ethylenediamine. The most common method for the synthesis of 1-(4-methoxycyclohexyl)piperazine involves the reaction of 4-methoxycyclohexylamine and piperazine in an aqueous solution at an elevated temperature. The reaction proceeds through an intermediate product, 4-methoxycyclohexylpiperazine, which is then hydrolyzed to produce the final product, 1-(4-methoxycyclohexyl)piperazine.

properties

IUPAC Name

1-(4-methoxycyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKKNFFPTWTAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxycyclohexyl)piperazine

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